

Application Notes: L-Pyroglutamic Acid beta-Naphthylamide (PYR) Assay for Bacterial Identification

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Compound of Interest

Compound Name: *L-Pyroglutamic Acid beta-Naphthylamide*

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Introduction

The **L-Pyroglutamic Acid beta-Naphthylamide** (PYR) test, also known as the Pyrrolidonyl Arylamidase test, is a rapid colorimetric biochemical assay used for the presumptive identification of various bacterial species.[1][2] It was first described in 1981 by Godsey, Schulman, and Eriquez as a method to identify *Streptococcus pyogenes* and *Enterococci*. [2][3] This test is now widely utilized in clinical and research laboratories for the detection of pyrrolidonyl aminopeptidase (also known as pyrrolidonyl arylamidase) enzyme activity.[1][3][4]

Principle of the Assay

The PYR assay is based on the ability of certain bacteria to produce the enzyme L-pyrrolidonyl aminopeptidase.[3][4] This enzyme hydrolyzes the substrate **L-Pyroglutamic Acid beta-Naphthylamide** (also referred to as L-pyrrolidonyl- β -naphthylamide) present in the test medium (disk, broth, or agar).[1][3][4] The hydrolysis reaction releases free β -naphthylamide.[1][3] In the presence of a developing reagent, typically N,N-dimethylaminocinnamaldehyde, the β -naphthylamide forms a bright pink or cherry-red colored Schiff base, indicating a positive result.[1][3]

Applications in Bacterial Identification

The PYR test is a key diagnostic tool with several important applications in microbiology:

- Presumptive identification of *Streptococcus pyogenes* (Group A Streptococci): This is one of the primary uses of the PYR test, as *S. pyogenes* is PYR-positive, distinguishing it from other β -hemolytic streptococci like *Streptococcus agalactiae* (Group B Streptococci), which are PYR-negative.[4][5]
- Differentiation of *Enterococcus* species: *Enterococcus* species are characteristically PYR-positive, which aids in their differentiation from Group D streptococci (*Streptococcus bovis* group), which are PYR-negative.[1][4]
- Identification of Coagulase-Negative Staphylococci: The PYR test is useful in differentiating certain species of coagulase-negative staphylococci. For instance, *Staphylococcus haemolyticus*, *Staphylococcus lugdunensis*, and *Staphylococcus schleiferi* are typically PYR-positive, while *Staphylococcus aureus* is PYR-negative.[1][2][4]
- Identification of Enterobacteriaceae: The test can aid in the differentiation of some genera within the Enterobacteriaceae family. For example, *Citrobacter*, *Klebsiella*, *Yersinia*, and *Serratia* species are often PYR-positive.[1][4] It can also help separate *Escherichia coli* (PYR-negative) from other indole-positive, lactose-positive gram-negative rods.[3][6]

Quantitative Data Summary

The following table summarizes the expected PYR test results for various clinically significant bacteria.

Bacterial Species	Expected PYR Result
Streptococcus pyogenes (Group A)	Positive
Enterococcus faecalis	Positive
Enterococcus faecium	Positive
Staphylococcus haemolyticus	Positive
Staphylococcus lugdunensis	Positive
Citrobacter spp.	Positive
Klebsiella spp.	Positive
Yersinia spp.	Positive
Streptococcus agalactiae (Group B)	Negative
Streptococcus bovis group	Negative
Staphylococcus aureus	Negative
Escherichia coli	Negative
Salmonella spp.	Negative

Experimental Protocols

Two common methods for performing the PYR test are the rapid disk method and the broth-based tube method.^[3]

Rapid Disk Method

This method provides results within minutes and is suitable for well-isolated colonies.

Materials:

- PYR-impregnated paper disks
- Sterile distilled or deionized water

- PYR Reagent (0.01% N,N-dimethylaminocinnamaldehyde)
- Sterile inoculating loop or wooden applicator stick
- Petri dish
- Forceps

Procedure:

- Using sterile forceps, place a PYR disk in a clean, empty petri dish.[5]
- Slightly moisten the disk with a drop of sterile distilled or deionized water. Do not oversaturate the disk, as this can lead to false-negative results.[1][5]
- Using a sterile inoculating loop or wooden applicator stick, pick 2-3 well-isolated colonies from an 18-24 hour non-selective culture medium, such as a blood agar plate.[1]
- Smear the inoculum onto the surface of the moistened PYR disk.[6]
- Incubate the disk at room temperature for 2 minutes. For slow-growing organisms, the incubation time may be extended to 10 minutes.[3][6]
- After incubation, add one drop of the PYR reagent to the disk.[4]
- Observe for a color change within 1-2 minutes.[4]

Interpretation of Results:

- Positive: A bright pink or cherry-red color develops within 1-2 minutes.[3][4]
- Negative: No color change, or the development of a yellow or orange color.[1][3] A faint pink color should also be interpreted as a negative result.[3]

Broth (Tube) Method

This method may require a longer incubation period but can be more sensitive for some organisms.

Materials:

- PYR broth tubes
- Sterile inoculating loop
- PYR Reagent (0.01% N,N-dimethylaminocinnamaldehyde)
- Incubator at 35-37°C

Procedure:

- Inoculate a PYR broth tube with 3-5 colonies from an 18-24 hour pure culture.[\[4\]](#)[\[5\]](#)
- Incubate the tube aerobically at 35-37°C for 4 hours.[\[4\]](#)[\[5\]](#)
- After incubation, add 2-3 drops of the PYR reagent to the broth.[\[4\]](#)[\[5\]](#)
- Observe for a color change within 1-2 minutes.[\[4\]](#)[\[5\]](#)

Interpretation of Results:

- Positive: Development of a bright pink or cherry-red color in the broth.[\[3\]](#)
- Negative: The broth remains colorless or turns yellow/orange.[\[3\]](#)

Quality Control

It is essential to perform quality control with known positive and negative organisms to ensure the reliability of the test materials and procedure.

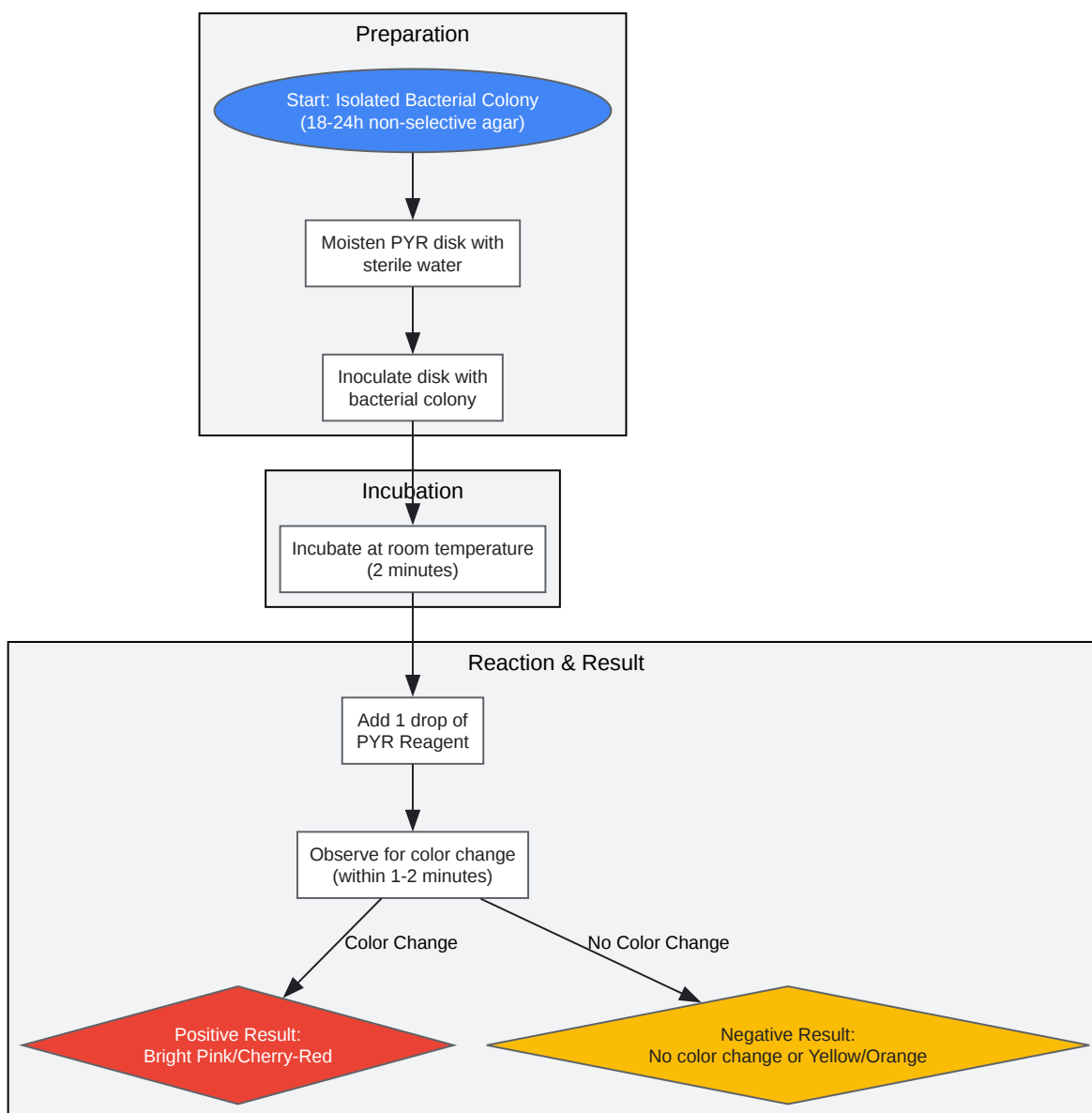
- Positive Control: *Streptococcus pyogenes* (e.g., ATCC 19615) or *Enterococcus faecalis* (e.g., ATCC 29212).[\[1\]](#)[\[7\]](#)
- Negative Control: *Escherichia coli* (e.g., ATCC 25922).[\[7\]](#)

Limitations

- The PYR test is a presumptive test and should be used in conjunction with other biochemical and microbiological tests for definitive identification.[3][4]
- Inoculum should be taken from non-selective media, as selective media may interfere with the test and cause false-negative results.[1][4]
- An insufficient inoculum may lead to a false-negative result.[3]
- Reading the results before the recommended time may lead to inaccurate interpretations.[3]

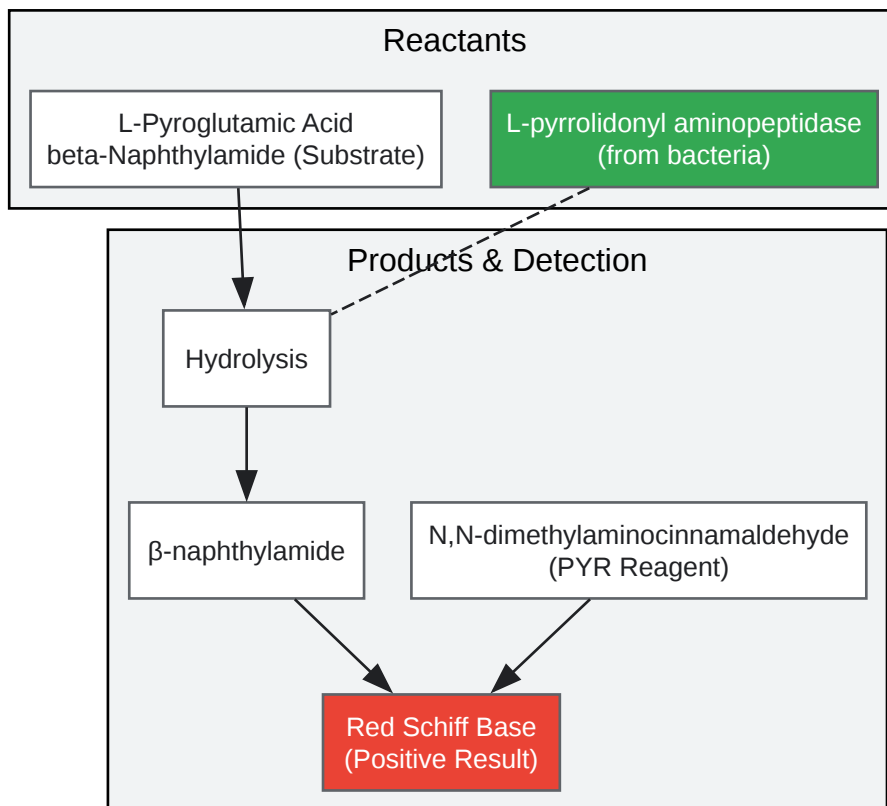
Diagrams

L-Pyroglutamic Acid beta-Naphthylamide (PYR) Assay Workflow

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Caption: Workflow of the PYR Disk Assay.

Biochemical Principle of the PYR Test



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Caption: Biochemical pathway of the PYR test.

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